
Chloro(2-phenylethyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(2-phenylethyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorine atom and a 2-phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-phenylethyl)mercury typically involves the reaction of mercury(II) chloride with 2-phenylethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
HgCl2+C6H5CH2CH2Cl→ClHgC6H5CH2CH2Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of mercury compounds due to their toxicity and environmental impact. Advanced techniques and equipment are employed to ensure safety and efficiency in the production process.
化学反応の分析
Types of Reactions
Chloro(2-phenylethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound into other organomercury species.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate and potassium cyanide can replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.
科学的研究の応用
Chloro(2-phenylethyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Chloro(2-phenylethyl)mercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a useful tool in biochemical research.
類似化合物との比較
Similar Compounds
Methylmercury chloride: Another organomercury compound with a methyl group instead of a 2-phenylethyl group.
Phenylmercury chloride: Contains a phenyl group bonded to mercury.
Ethylmercury chloride: Features an ethyl group attached to the mercury atom.
Uniqueness
Chloro(2-phenylethyl)mercury is unique due to the presence of the 2-phenylethyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
27151-79-7 |
|---|---|
分子式 |
C8H9ClHg |
分子量 |
341.20 g/mol |
IUPAC名 |
chloro(2-phenylethyl)mercury |
InChI |
InChI=1S/C8H9.ClH.Hg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q;;+1/p-1 |
InChIキー |
QZQSJABYVLGOLW-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CC[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


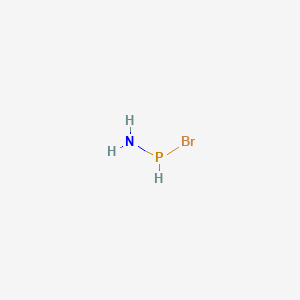

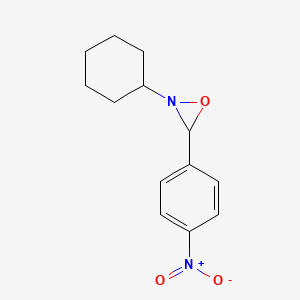

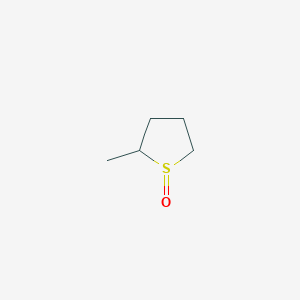


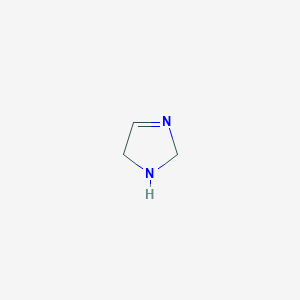

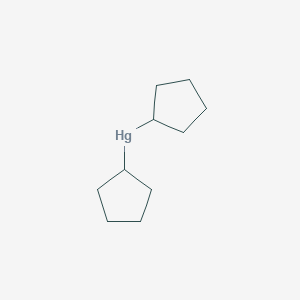
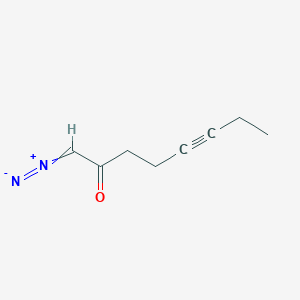
![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)


